

(S)-Azelnidipine: A Comparative Guide to its Anti-inflammatory Effects

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Compound of Interest

Compound Name: (S)-Azelnidipine

Cat. No.: B605794

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory properties of **(S)-Azelnidipine** against other calcium channel blockers. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of the underlying molecular pathways.

Quantitative Data Summary

The anti-inflammatory effects of **(S)-Azelnidipine** have been evaluated in both clinical and preclinical settings. The data is summarized in the tables below, alongside comparative data for other calcium channel blockers where available.

Table 1: In Vivo Anti-inflammatory Effects of **(S)-Azelnidipine** and Comparator Drugs

Drug	Model/Population	Dosage	Parameter	Result	Reference
(S)-Azelnidipine	High-risk hypertensive patients (n=16)	16 mg/day for 4 weeks	Serum hsCRP	Decreased significantly	[1][2]
Serum IL-6	Decreased significantly (from 0.59 ± 0.35 to 0.35 ± 0.18 log [pg/ml], P < 0.01)	[2]			
Serum IL-8	Decreased significantly (from 1.79 ± 0.21 to 1.42 ± 0.12 log [pg/ml], P < 0.001)	[2]			
Rat model of cerebral ischemia-reperfusion	Not specified	Cerebral IL-6	Significantly reduced	[3]	
Cerebral TNF-α	Significantly reduced				
Cerebral ICAM-1	Significantly reduced				
Amlodipine	High-risk hypertensive patients (n=8)	5 mg/day for 16 weeks	Serum IL-6	No significant change	
Serum IL-8	No significant change				

Nicardipine	DSS-induced colitis in mice	12 and 24 mg/kg	Colonic Nlrp3 mRNA	Significantly downregulated
Colonic TNF- α mRNA	Significantly downregulated			
Colonic IL-17 mRNA	Significantly downregulated			
Verapamil	Rat air pouch inflammation model	0.05, 0.1, 0.2 mg/rat	Leukocyte accumulation	Significantly reduced
0.1 mg/rat	Exudate IL-1 β	Significantly reduced (from 7.432 \pm 0.487pg to 4.683 \pm 0.622pg)		
Diltiazem	Patients with unstable angina (n=15)	Not specified	Plasma IL-10	Significantly increased
Patients undergoing cardiopulmonary bypass (n=15)	1 g/kg/min	Serum IL-6	Significantly lower than control	

Table 2: In Vitro Anti-inflammatory Effects of **(S)-Azelnidipine** and Comparator Drugs

Drug	Cell Line/Primary Cells	Concentration	Parameter	Result	Reference
(S)-Azelnidipine	Human mononuclear leukocytes	100 nM	fMLP-induced IL-8 production	Significantly inhibited	
THP-1 macrophages	10 µM	PMA-induced Apo E mRNA expression	Inhibited		
		PMA-induced MMP9 mRNA expression	Inhibited		
		PMA-induced LOX-1 mRNA expression	Significantly reduced		
		PMA-induced ICAM-1 expression	Blocked		
		Acetylated LDL uptake	Lowered		
Human aortic endothelial cells	Not specified	7-ketocholesterol or TNF-α induced VCAM-1 expression	Significantly inhibited		
Nicardipine	BV-2 microglial cells	1, 5, 10 µM	LPS/IFN-γ-induced iNOS expression	Concentration-dependent suppression	
		LPS/IFN-γ-induced	Concentration-dependent suppression		

COX-2
expression

LPS/IFN- γ - induced IL-6 expression	Concentratio n-dependent inhibition
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LPS/IFN- γ - induced IL-1 β expression	Concentratio n-dependent inhibition
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Human and rabbit neutrophils	15.95 \pm 0.17 μ M (IC50)	PMA- stimulated elastase release (human)	-
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55.41 \pm 0.09 μ M (IC50)	PMA- stimulated superoxide anion release (human)	-
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Verapamil	Not specified in provided search results	-	-	-
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Diltiazem	Not specified in provided search results	-	-	-
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Experimental Protocols

Detailed methodologies for two key experimental models used to assess anti-inflammatory effects are provided below.

Carrageenan-Induced Paw Edema in Rodents

This in vivo model is a standard for screening acute anti-inflammatory activity.

- **Animal Model:** Wistar or Sprague-Dawley rats (150-250g) or ICR or Swiss albino mice are commonly used. Animals are acclimatized for at least one week with free access to food and water.
- **Grouping:** Animals are randomly divided into a vehicle control group, a positive control group (e.g., indomethacin 10 mg/kg), and test compound groups at various doses (n=6 per group).
- **Compound Administration:** The test compound, positive control, or vehicle is administered, typically orally or intraperitoneally, 30-60 minutes before the carrageenan injection.
- **Induction of Edema:** A 0.1 mL of 1% carrageenan suspension in saline is injected into the subplantar region of the right hind paw.
- **Measurement of Paw Edema:** Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the injection.
- **Data Analysis:** The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

LPS-Stimulated RAW 264.7 Macrophage Assay

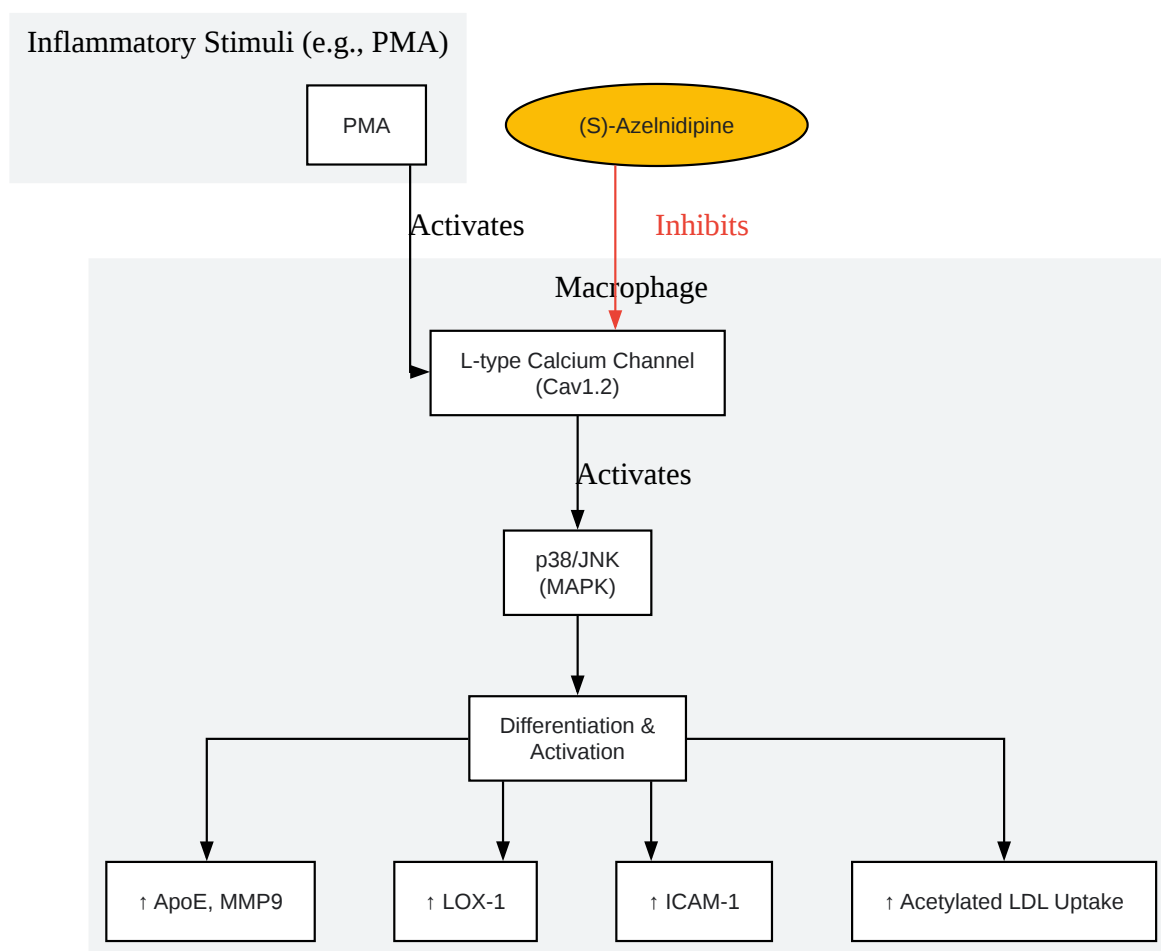
This in vitro model is used to evaluate the effects of compounds on the production of inflammatory mediators by macrophages.

- **Cell Culture:** RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
- **Cell Seeding:** Cells are seeded in 96-well plates at a density of $1-2 \times 10^5$ cells/well and allowed to adhere overnight.
- **Treatment:** Cells are pre-treated with various concentrations of the test compound for 1-2 hours. Subsequently, inflammation is induced by adding lipopolysaccharide (LPS) at a concentration of 10-100 ng/mL.

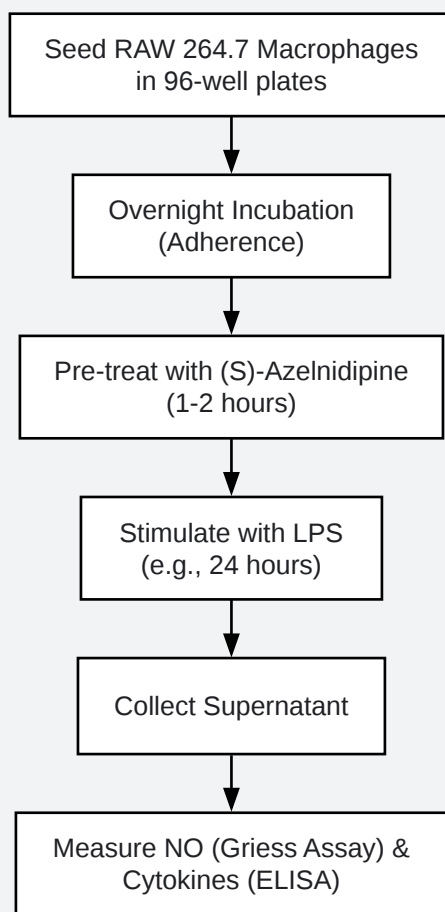
- Measurement of Inflammatory Mediators:
 - Nitric Oxide (NO) Production: After 24 hours of LPS stimulation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
 - Pro-inflammatory Cytokines (e.g., TNF- α , IL-6): The levels of cytokines in the culture supernatant are quantified using commercially available ELISA kits.
- Data Analysis: The IC50 values for the inhibition of NO and cytokine production are calculated. Cell viability is assessed using assays like the MTT assay to rule out cytotoxicity.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways for **(S)-Azelnidipine**'s anti-inflammatory effects and a typical experimental workflow.



In Vitro Anti-inflammatory Assay Workflow



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